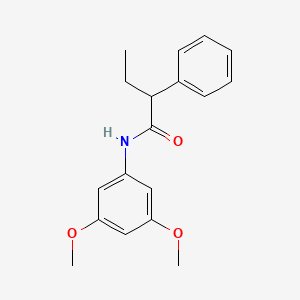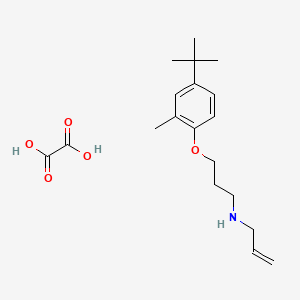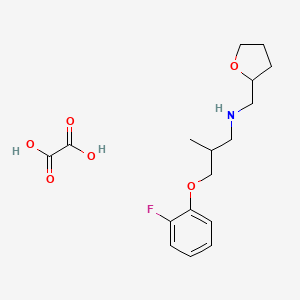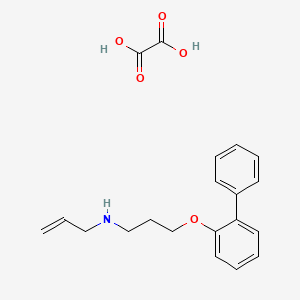![molecular formula C19H23N3O B4005796 2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B4005796.png)
2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one
Vue d'ensemble
Description
2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound that features a piperazine ring substituted with a pyridine group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.
Substitution with Pyridine: The piperazine ring is then substituted with a pyridine group using nucleophilic substitution reactions.
Addition of the Phenyl Group: The final step involves the addition of a phenyl group to the piperazine ring, often through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biology: The compound is used in biochemical assays to study receptor-ligand interactions.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific receptor and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine derivative with a pyrimidine group.
1-(4-Pyridyl)piperazine: A piperazine derivative with a pyridine group.
1-Phenylpiperazine: A piperazine derivative with a phenyl group.
Uniqueness
2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both pyridine and phenyl groups on the piperazine ring allows for diverse interactions with biological targets and makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
2-phenyl-1-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-2-17(16-8-4-3-5-9-16)19(23)22-14-12-21(13-15-22)18-10-6-7-11-20-18/h3-11,17H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQXKUIJRYVUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]imidazole](/img/structure/B4005727.png)
![1-[4-(2-chlorophenoxy)butyl]piperazine oxalate](/img/structure/B4005735.png)

![4-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4005745.png)


![1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]pyrrolidine;oxalic acid](/img/structure/B4005759.png)
![N'-[3-(4-bromo-2-methylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005767.png)
![1-[2-(2,4-Dimethylphenoxy)ethyl]benzotriazole;oxalic acid](/img/structure/B4005769.png)
![1-[4-(2-Butan-2-ylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B4005773.png)
![2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4005787.png)
![N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005788.png)

![1-[2-(3-Methoxyphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4005814.png)
